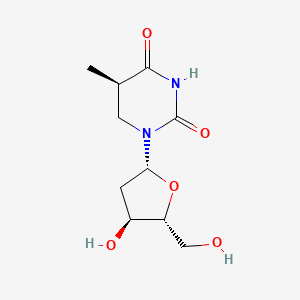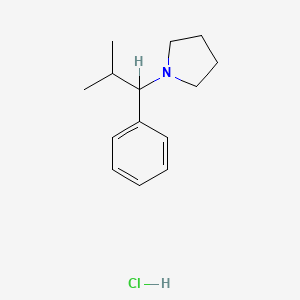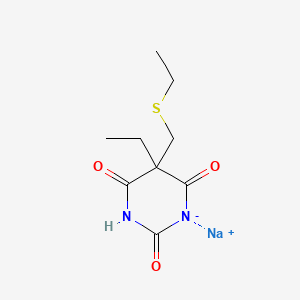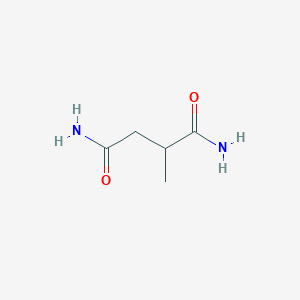
2-Methylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutanediamide is an organic compound belonging to the class of amides It is derived from 2-methylbutanoic acid, where the carboxyl group is replaced by an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylbutanediamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the reaction of 2-methylbutanoic acid with an excess of ammonia in the presence of a dehydrating agent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylbutanediamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylbutanoic acid and ammonia.
Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Methylbutanoic acid and ammonia.
Reduction: 2-Methylbutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylbutanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 2-methylbutanediamide involves its ability to form stable amide bonds with other molecules. This property makes it useful in the synthesis of peptides and proteins, where it can act as a linker or stabilizing agent. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparaison Avec Des Composés Similaires
2-Methylbutanoic acid: The parent compound from which 2-methylbutanediamide is derived.
2-Methylbutylamine: The reduced form of this compound.
N-Methylbutanamide: A similar amide with a different substitution pattern
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties. Its ability to form stable amide bonds makes it particularly valuable in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
77928-77-9 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
2-methylbutanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
Clé InChI |
BYHGDHZGPMCBIO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



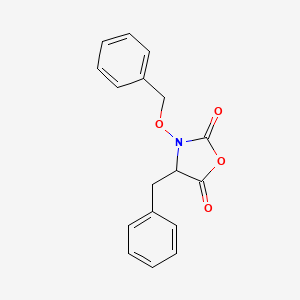
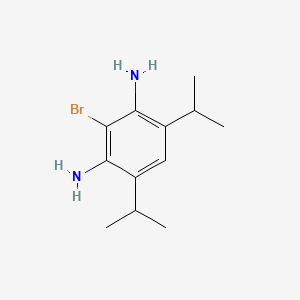
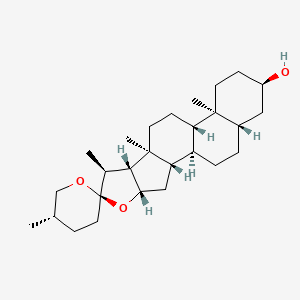
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)

![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)



